molecular formula C12H20S B12136998 Thiophene, 2,5-dibutyl-

Thiophene, 2,5-dibutyl-

Cat. No.: B12136998
M. Wt: 196.35 g/mol
InChI Key: NHLXPPMDOYFYFF-UHFFFAOYSA-N
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Description

Thiophene, 2,5-dibutyl- is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. This compound is characterized by the presence of two butyl groups attached to the 2 and 5 positions of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2,5-dibutyl-, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. For Thiophene, 2,5-dibutyl-, the Paal-Knorr synthesis is commonly employed due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-dibutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Thiophene, 2,5-dibutyl- can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2 and 5 positions .

Scientific Research Applications

Thiophene, 2,5-dibutyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiophene, 2,5-dibutyl- involves its interaction with molecular targets through its aromatic ring and sulfur atom. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions enable it to modulate biological pathways and exhibit various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,5-dibutyl- is unique due to the presence of butyl groups, which impart distinct physicochemical properties compared to other thiophene derivatives. The longer alkyl chains can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C12H20S

Molecular Weight

196.35 g/mol

IUPAC Name

2,5-dibutylthiophene

InChI

InChI=1S/C12H20S/c1-3-5-7-11-9-10-12(13-11)8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

NHLXPPMDOYFYFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(S1)CCCC

Origin of Product

United States

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